2,2-Difluoropentanedioic Acid
Overview
Description
2,2-Difluoropentanedioic acid is a chemical compound with the CAS Number: 380-86-9. It has a molecular weight of 168.1 and its IUPAC name is 2,2-difluoropentanedioic acid . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Difluoropentanedioic acid is 1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11)
. This indicates the molecular structure of the compound.
Scientific Research Applications
Environmental Degradation and Bioremediation
Polyfluoroalkyl chemicals, including those similar in structure to 2,2-Difluoropentanedioic Acid, undergo microbial degradation that results in perfluoroalkyl acids (PFAAs), indicating the environmental persistence and potential toxic effects of these compounds. Studies highlight the importance of understanding microbial degradation pathways to assess the environmental fate and effects of fluorochemicals and their precursors (Liu & Avendaño, 2013).
Industrial and Biotechnological Applications
The review on downstream processing of biologically produced chemicals, including diols from fermentation broths, underscores the significant cost associated with separation and purification processes. This emphasizes the need for efficient recovery methods, potentially applicable for compounds like 2,2-Difluoropentanedioic Acid, to enhance commercial viability and reduce environmental impacts (Xiu & Zeng, 2008).
Phase Behavior and Application Potentials
Research on ionic liquids and their interactions with various solutes, including diols, offers insights into developing novel solvent systems with adjustable properties. These findings could be relevant for enhancing the solubility and processing of compounds like 2,2-Difluoropentanedioic Acid, offering potential applications in separation technologies and environmental remediation (Visak et al., 2014).
Novel Organic Synthesis Applications
The use of trifluoromethanesulfonic acid in organic synthesis, including electrophilic aromatic substitution and formation of new organic compounds, provides a framework for utilizing highly reactive fluorochemicals in synthetic chemistry. This underscores the potential for 2,2-Difluoropentanedioic Acid to serve as a precursor or reagent in the synthesis of novel organic materials with enhanced properties (Kazakova & Vasilyev, 2017).
Developmental Toxicity and Environmental Concerns
Perfluoroalkyl acids, akin to compounds related to 2,2-Difluoropentanedioic Acid, exhibit developmental toxicity, raising concerns over their environmental presence and impact on human health. The need for comprehensive risk assessments and regulatory actions to manage these compounds' use and disposal is highlighted, indicating the broader environmental implications of fluorochemicals (Lau et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoropentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVAHSCRTJPWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607392 | |
Record name | 2,2-Difluoropentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropentanedioic Acid | |
CAS RN |
380-86-9 | |
Record name | 2,2-Difluoropentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoropentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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